molecular formula C9H18N2O4S B13749646 1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate

Cat. No.: B13749646
M. Wt: 250.32 g/mol
InChI Key: YUFMWBPAPIWJNH-UHFFFAOYSA-M
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Description

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate is an imidazolium-based ionic liquid (IL) featuring a hydroxyl-bearing alkyl chain and a methanesulfonate counterion. The compound’s structure combines a 3-methylimidazolium core with a branched 2-hydroxy-2-methylpropyl substituent at the N1 position, paired with a methanesulfonate (CH₃SO₃⁻) anion.

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

methanesulfonate;2-methyl-1-(3-methylimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C8H15N2O.CH4O3S/c1-8(2,11)6-10-5-4-9(3)7-10;1-5(2,3)4/h4-5,7,11H,6H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

YUFMWBPAPIWJNH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CN1C=C[N+](=C1)C)O.CS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators are its hydroxylated alkyl chain and methanesulfonate counterion. Below is a comparative analysis with structurally related imidazolium salts (Table 1):

Table 1: Structural Comparison of Selected Imidazolium Salts

Compound Name Substituents (N1, N3) Counterion Key Functional Features
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate 2-hydroxy-2-methylpropyl, methyl Methanesulfonate Branched hydroxyl group
1-Butyl-3-methylimidazolium methanesulfonate (C4MImMeS) Butyl, methyl Methanesulfonate Linear alkyl chain
1-Decyl-3-methylimidazolium methanesulfonate (C10MImMeS) Decyl, methyl Methanesulfonate Long hydrophobic chain
1-(3-Hydroxypropyl)-3-methylimidazolium hexafluorophosphate (HOC3MImPF6) 3-hydroxypropyl, methyl Hexafluorophosphate Hydroxyl group, fluorinated anion
1-Hexadecyl-3-methylimidazolium bromide (C16MImBr) Hexadecyl, methyl Bromide Long alkyl chain, halide counterion

Key Observations :

  • Hydroxyl vs. Alkyl Chains : The hydroxyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to linear alkyl chains (e.g., C4MImMeS, C10MImMeS). This may enhance solubility in polar solvents or biological matrices .
  • Counterion Effects : Methanesulfonate offers moderate hydrophilicity and thermal stability, contrasting with halides (e.g., Br⁻ in C16MImBr) or fluorinated anions (e.g., PF₆⁻ in HOC3MImPF6). Methanesulfonate’s lower toxicity compared to halides makes it favorable for pharmaceutical applications .

Table 2: Physicochemical Properties

Property Target Compound C4MImMeS C10MImMeS HOC3MImPF6
Solubility in Water High (due to hydroxyl group) Moderate Low Low
Thermal Stability (°C) ~200–250 (methanesulfonate) ~200–250 ~200–250 ~300 (PF₆⁻)
Viscosity (mPa·s) Moderate (polar groups reduce viscosity) 450–500 600–700 800–900

Key Observations :

  • The hydroxyl group reduces viscosity compared to long-chain analogs (e.g., C10MImMeS) by disrupting ionic interactions .
  • Methanesulfonate’s thermal stability (~200–250°C) is lower than fluorinated anions (e.g., PF₆⁻) but sufficient for most industrial applications .

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